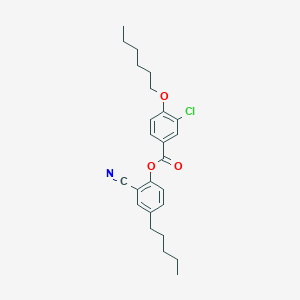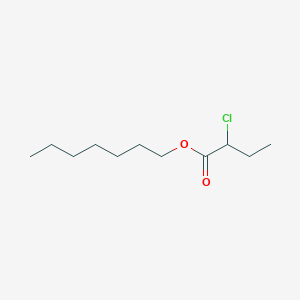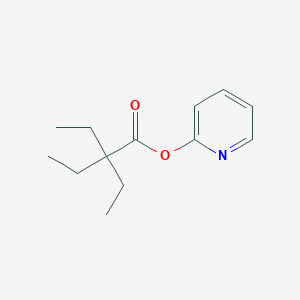
4-Amino-N-hexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-hexylbenzamide is an organic compound with the molecular formula C13H20N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a hexyl group and the benzene ring is substituted with an amino group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hexylbenzamide can be achieved through several methods. One common approach involves the amidation of 4-aminobenzoic acid with hexylamine. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the reduction of 4-nitro-N-hexylbenzamide, which can be synthesized by the reaction of 4-nitrobenzoic acid with hexylamine. The reduction is typically carried out using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of a palladium-catalyzed hydrogenation process can be employed for the reduction step, providing a more efficient and environmentally friendly approach .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-hexylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of nitro, halogen, or other substituents on the benzene ring.
Aplicaciones Científicas De Investigación
4-Amino-N-hexylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-Amino-N-hexylbenzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzamide: Lacks the hexyl group, making it less hydrophobic and potentially less effective in certain applications.
N-Hexylbenzamide: Lacks the amino group, reducing its reactivity and potential for forming hydrogen bonds.
4-Nitro-N-hexylbenzamide: Contains a nitro group instead of an amino group, altering its chemical reactivity and biological activity .
Uniqueness
4-Amino-N-hexylbenzamide is unique due to the presence of both the hexyl and amino groups, which confer distinct chemical and biological properties. The hexyl group increases its hydrophobicity, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. The amino group provides sites for hydrogen bonding and further chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
85592-77-4 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-amino-N-hexylbenzamide |
InChI |
InChI=1S/C13H20N2O/c1-2-3-4-5-10-15-13(16)11-6-8-12(14)9-7-11/h6-9H,2-5,10,14H2,1H3,(H,15,16) |
Clave InChI |
NTMJAKAWNQAJKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






phosphanium perchlorate](/img/structure/B14403115.png)

![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)


![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)


![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)

